molecular formula C19H23N7O B2393495 2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920219-17-6

2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2393495
CAS No.: 920219-17-6
M. Wt: 365.441
InChI Key: YHHDCMIMMKWVIW-UHFFFAOYSA-N
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Description

2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic small molecule based on the 3H-[1,2,3]triazolo[4,5-d]pyrimidine core scaffold, a structure recognized in medicinal chemistry for its potential to interact with key biological targets . Compounds featuring the triazolo[4,5-d]pyrimidine pharmacophore have been identified as inhibitors of kinases such as mTOR and PI3K, which are critical components of a signaling pathway frequently dysregulated in cancer and other proliferative diseases . This suggests significant research value for investigating cellular signaling, growth, and proliferation in a laboratory setting. The specific structure of this compound, which includes a p-tolyl (4-methylphenyl) group at the 3-position of the triazole ring and a 2-methylpropanoyl-substituted piperazine at the 7-position of the pyrimidine, is designed to optimize its physicochemical properties and binding affinity. The presence of the piperazine linker is a common feature in drug discovery that can enhance solubility and pharmacokinetic profiles. This product is intended for research applications, including but not limited to, in vitro enzymatic and cellular assays to elucidate its mechanism of action and potency. It is supplied as a high-purity solid for dissolution in standard laboratory solvents like DMSO . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)15-6-4-14(3)5-7-15/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHDCMIMMKWVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one are largely determined by its interactions with various biomolecules. The compound’s triazolo[4,5-d]pyrimidine core is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Biological Activity

The compound 2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N6O\text{C}_{18}\text{H}_{24}\text{N}_{6}\text{O}

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various cellular targets. Key areas of interest include:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism of Action
HeLa0.45Inhibition of tubulin polymerization
A5490.38Disruption of microtubule dynamics
MDA-MB-2310.43Induction of apoptosis

The compound's mechanism involves the inhibition of tubulin assembly, which is crucial for mitosis and cellular division. This action is notably more potent than traditional chemotherapeutic agents like combretastatin A-4 (CA-4) .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Notably, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in Plasmodium species. This inhibition leads to decreased parasite growth in vitro and in vivo models .

Case Studies and Research Findings

Several studies have examined the biological activity of triazolopyrimidine derivatives similar to the target compound:

  • Study on Tubulin Polymerization : A study highlighted that a closely related derivative inhibited tubulin polymerization with an IC50 value significantly lower than that of CA-4, showcasing enhanced efficacy against multiple cancer cell lines .
  • Antiproliferative Effects : Another investigation demonstrated that modifications to the triazolopyrimidine scaffold could enhance antiproliferative properties, suggesting a structure-activity relationship that could be exploited for drug development .
  • In Vivo Efficacy : Research involving animal models showed that specific analogs could suppress parasitemia in malaria-infected mice, indicating potential therapeutic applications beyond oncology .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one have been shown to induce apoptosis in cancer cell lines such as BT-474 and MCF-7. The mechanism involves tubulin polymerization inhibition, which disrupts mitotic processes in cancer cells .

CompoundCell LineIC50 (μM)
10ecBT-4740.99
10ecMCF-7Varies

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth . The mechanism often involves interference with bacterial cell wall synthesis or function.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound could interact effectively with proteins involved in cancer progression and microbial resistance mechanisms . Such insights are crucial for drug design and development.

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized a series of triazole derivatives, including compounds related to this compound. These compounds were subjected to cytotoxicity assays against multiple cancer cell lines. The results indicated that modifications in the piperazine ring significantly affected biological activity .

Case Study 2: Antimicrobial Activity Assessment
In another research effort, a range of piperazine-based compounds was tested for antimicrobial efficacy using the disc diffusion method against pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial properties, suggesting that similar modifications could enhance the activity of this compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure R1 (Position 3) R2 (Position 7) Ketone Substituent Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm)
Target Compound Triazolo[4,5-d]pyrimidine p-Tolyl Piperazine 2-Methylpropan-1-one N/A N/A N/A
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-propan-1-one Triazolo[4,5-d]pyrimidine p-Tolyl Piperazine 3-(4-Methoxyphenyl)propan-1-one N/A N/A N/A
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethan-1-one (7b) Triazolo[4,5-d]pyrimidine Benzyl Piperazine Acetyl (ethan-1-one) N/A N/A Piperazine protons: 2.23–2.31 (m)
9b: N-(4-((7-(Benzo[d]oxazol-2-ylthio)-3H-triazolo[4,5-d]pyrimidin-3-yl)methyl)benzyl)-N-methylpropan-1-amine Triazolo[4,5-d]pyrimidine 4-(Methylpropan-1-amine)benzyl Benzo[d]oxazol-2-ylthio None 154–155 18.5 Aromatic protons: 7.35–7.42 (m)
9e: 2-((3-(4-(Morpholinomethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole Triazolo[4,5-d]pyrimidine 4-(Morpholinomethyl)benzyl Benzo[d]oxazol-2-ylthio None 89–90 89.9 Pyrimidine proton: 8.74 (s)

Key Observations

Substituent Effects on Lipophilicity: The p-tolyl group in the target compound and the methoxyphenyl derivative enhance lipophilicity compared to benzyl (7b) or morpholine-containing (9e) analogs.

Piperazine Linker Flexibility :

  • Piperazine at position 7 (target compound, 7b) allows for conformational adaptability, whereas rigid substituents like benzo[d]oxazol-2-ylthio (9b, 9e) may restrict motion .

Synthetic Yields :

  • Compounds with bulkier substituents (e.g., 9e, 89.9% yield) exhibit higher yields than those with smaller groups (9b, 18.5%), likely due to improved crystallization .

NMR Trends :

  • Piperazine protons in 7b appear at δ 2.23–2.31 (multiplet), consistent with flexible aliphatic environments .
  • Aromatic protons in 9b and 9e show upfield shifts (δ 7.35–7.42) due to electron-donating substituents .

Implications for Drug Design

  • Bioisosteric Replacements: Replacing the p-tolyl group with morpholinomethyl (9e) or benzyl (7b) alters solubility and target engagement.
  • Ketone Functionality : The 2-methylpropan-1-one group may serve as a hydrogen-bond acceptor, distinguishing it from acetyl or unsubstituted analogs.
  • Synthetic Accessibility : High-yield routes for morpholine-containing derivatives (e.g., 9e) suggest viable pathways for scaling .

Preparation Methods

Cyclization of Pyrimidine Precursors

The triazolo[4,5-d]pyrimidine core is typically synthesized through cyclocondensation reactions. A reported method involves:

  • Starting Material : 4,6-Dihydroxy-2-mercaptopyrimidine is converted to a chlorinated intermediate via sequential treatments with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).
  • Triazole Formation : Reaction with p-tolylhydrazine under acidic conditions induces cyclization, forming the triazole ring. The p-tolyl group is introduced at this stage, leveraging the nucleophilic attack of the hydrazine nitrogen on the pyrimidine chloride.
  • Chlorination : The 7-position is activated for substitution by treating the intermediate with POCl₃, yielding 7-chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine.

Key Reaction Conditions :

  • Solvent: Anhydrous dichloromethane or 1,4-dioxane.
  • Base: Triethylamine or N,N-diisopropylamine.
  • Temperature: 0–25°C to prevent decomposition.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.1 Hz, 2H, tolyl-H), 7.30 (d, J = 8.1 Hz, 2H, tolyl-H), 2.40 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calculated for C₁₃H₁₀ClN₅ [M+H]⁺: 296.0698; found: 296.0701.

Preparation of 1-(Piperazin-1-yl)-2-Methylpropan-1-One

Acylation of Piperazine

Piperazine is acylated using 2-methylpropanoyl chloride under controlled conditions to ensure mono-substitution:

  • Protection-Deprotection Strategy :
    • Boc-protected piperazine is reacted with 2-methylpropanoyl chloride in dichloromethane (DCM) with N,N-diisopropylamine as a base.
    • Deprotection with trifluoroacetic acid (TFA) yields 1-(piperazin-1-yl)-2-methylpropan-1-one.
  • Direct Acylation :
    • Piperazine (2 eq) is stirred with 2-methylpropanoyl chloride (1 eq) in tetrahydrofuran (THF) at 0°C to minimize bis-acylation.

Characterization Data :

  • ¹H NMR (D₂O) : δ 3.55–3.40 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H, piperazine-H), 1.25 (s, 6H, (CH₃)₂).
  • Melting Point : 138–140°C.

Coupling of the Triazolo[4,5-d]Pyrimidine Core with the Acylated Piperazine

Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine undergoes displacement by the secondary amine of 1-(piperazin-1-yl)-2-methylpropan-1-one:

  • Reaction Setup :
    • 7-Chloro-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (1 eq) and 1-(piperazin-1-yl)-2-methylpropan-1-one (1.2 eq) are combined in ethanol.
    • Triethylamine (1.5 eq) is added to scavenge HCl.
  • Conditions :
    • Temperature: Reflux at 80°C for 12–24 hours.
    • Monitoring: Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1).

Workup and Purification :

  • The reaction mixture is concentrated under reduced pressure.
  • The residue is dissolved in ethyl acetate, washed with water, and dried over Na₂SO₄.
  • Column chromatography (silica gel, MeOH/DCM 5:95) yields the pure product.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.50 (s, 1H, pyrimidine-H), 7.70 (d, J = 8.2 Hz, 2H, tolyl-H), 7.35 (d, J = 8.2 Hz, 2H, tolyl-H), 3.80–3.60 (m, 4H, piperazine-H), 3.10–2.90 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃), 1.30 (s, 6H, (CH₃)₂).
  • ¹³C NMR (CDCl₃) : δ 210.5 (C=O), 158.2 (pyrimidine-C), 154.0 (triazole-C), 139.5 (tolyl-C), 129.0 (tolyl-CH), 126.5 (tolyl-CH), 52.4 (piperazine-C), 46.8 (piperazine-C), 28.5 (CH₃), 21.6 (CH₃).
  • HRMS (ESI) : m/z calculated for C₂₃H₂₇N₇O [M+H]⁺: 424.2201; found: 424.2205.

Alternative Synthetic Routes and Optimization

Solid-Phase Synthesis for Parallel Library Generation

High-throughput approaches enable the rapid exploration of analogues:

  • Resin-Bound Piperazine : Wang resin is functionalized with Fmoc-piperazine, followed by acylation with 2-methylpropanoyl chloride.
  • Cleavage and Coupling : The resin-bound intermediate is cleaved and reacted with 7-chloro-triazolo[4,5-d]pyrimidine.

Advantages : Reduces purification steps and accelerates lead optimization.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

The orientation of the triazole ring (1,2,3 vs. 1,3,4) is critical. Using p-tolylhydrazine with precise stoichiometry ensures correct cyclization.

Bis-Acylation of Piperazine

Employing a 1:1 molar ratio of piperazine to acyl chloride and low temperatures (0°C) minimizes undesired bis-acylation.

Solubility Issues

Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during coupling reactions but may require extensive purification.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound combines a triazolopyrimidine core (known for interactions with enzymes like tubulin) with a piperazine linker and a p-tolyl group. The triazolopyrimidine moiety enables hydrogen bonding and π-π stacking with biological targets, while the piperazine enhances solubility and bioavailability. The p-tolyl group may modulate lipophilicity and receptor binding specificity .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with triazole precursors under acidic conditions.
  • Step 2: Introduction of the piperazine group via nucleophilic substitution or Buchwald-Hartwig coupling.
  • Step 3: Functionalization of the propan-1-one side chain using acyl chloride or ketone coupling reagents . Critical parameters include solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for cross-coupling reactions) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodologies include:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing piperazine protons at δ 2.5–3.5 ppm).
  • X-ray crystallography : For unambiguous confirmation of the triazolopyrimidine core geometry .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in piperazine coupling) be addressed?

Low yields during piperazine coupling often arise from steric hindrance. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines).
  • Alternative catalysts : Use Cu(I) or Pd(0) complexes to enhance cross-coupling efficiency .

Q. What experimental approaches resolve contradictory data on this compound’s mechanism of action (e.g., tubulin inhibition vs. kinase targeting)?

Contradictions may arise from off-target effects. Use:

  • Biochemical assays : Directly measure tubulin polymerization inhibition (e.g., fluorescence-based assays).
  • Kinase profiling panels : Test selectivity across 100+ kinases to identify primary targets.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Key modifications to explore:

  • Piperazine substituents : Replace methyl groups with ethyl or cyclopropyl to enhance metabolic stability.
  • Triazolopyrimidine substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position to increase binding affinity.
  • Propan-1-one chain : Test branched vs. linear chains to improve membrane permeability .

Q. What strategies mitigate toxicity observed in preclinical studies?

Toxicity may stem from reactive metabolites. Solutions include:

  • Metabolic soft spots identification : Use liver microsome assays to detect unstable regions (e.g., N-oxidation of piperazine).
  • Prodrug design : Mask reactive groups with ester or amide linkages that hydrolyze in target tissues.
  • Co-crystallization studies : Guide rational modifications to reduce off-target interactions .

Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s anticancer activity?

Use a tiered approach:

  • In vitro : Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Mechanistic studies : Flow cytometry for cell cycle arrest (G2/M phase indicative of tubulin targeting) .
  • In vivo : Xenograft models with pharmacokinetic profiling to assess bioavailability and tumor regression .

Q. What computational tools predict this compound’s binding modes?

  • Molecular docking (AutoDock Vina) : Model interactions with tubulin (PDB: 1SA0) or kinases (e.g., EGFR).
  • Molecular dynamics simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects with bioactivity data .

Data Interpretation and Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity?

Variability often stems from impurities or stereochemical inconsistencies. Mitigation steps:

  • Strict QC protocols : Enforce ≥95% purity via HPLC and chiral chromatography for enantiomerically pure batches.
  • Biological replicates : Use triplicate assays with standardized cell lines and passage numbers.
  • Reference standards : Include a well-characterized batch as an internal control in each experiment .

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